ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate
Description
Ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 3-[(E)-(diphenylhydrazinylidene)methyl]-5-ethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C26H25N3O3/c1-3-31-21-15-16-24-22(17-21)23(25(28-24)26(30)32-4-2)18-27-29(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,28H,3-4H2,1-2H3/b27-18+ |
InChI Key |
NZEQKBVZJTZYTG-OVVQPSECSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=C2/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The subsequent steps involve the introduction of the ethoxy and carbohydrazonoyl groups through esterification and hydrazonation reactions, respectively. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for its potential use in drug development.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways involved in the compound’s mechanism of action are still under investigation.
Comparison with Similar Compounds
Ethyl 3-(2,2-diphenylcarbohydrazonoyl)-5-ethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2,2’-Diphenyl-3,3’-diindolylmethane: Known for its potential as an anti-breast cancer agent.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
